5-Cyclopropyl-1,4-oxazepane;hydrochloride
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Overview
Description
5-Cyclopropyl-1,4-oxazepane;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,4-oxazepane;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with epoxides under acidic conditions to form the oxazepane ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,4-oxazepane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxazepane-5-carboxylic acid derivatives.
Reduction: Formation of reduced oxazepane derivatives.
Substitution: Formation of N-alkyl or N-acyl oxazepane derivatives.
Scientific Research Applications
5-Cyclopropyl-1,4-oxazepane;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: Another seven-membered heterocyclic compound with similar structural features.
1,4-Oxazepane: The parent compound without the cyclopropyl group.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
5-Cyclopropyl-1,4-oxazepane;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-cyclopropyl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(1)8-3-5-10-6-4-9-8;/h7-9H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRYABYOYCYKAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCOCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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